molecular formula C11H20N4 B13308519 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13308519
M. Wt: 208.30 g/mol
InChI Key: NPBCTNGEASGPNC-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine (CAS Number: 1540110-20-0) is a chemical compound with the molecular formula C 11 H 20 N 4 and a molecular weight of 208.30 g/mol [ ][ ]. Its structure is characterized by a 1,5-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 1-methylpyrrolidin-3-amine group. This specific arrangement of nitrogen-containing heterocycles makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring pyrazole and pyrrolidine scaffolds, such as this one, are frequently explored in pharmaceutical research for their potential biological activities [ ]. These structural motifs are commonly found in molecules designed to modulate enzyme activity and are significant in the development of kinase inhibitors [ ]. The presence of multiple nitrogen atoms in its structure provides potential hydrogen bonding sites, which can be critical for interactions with biological targets. Researchers utilize this building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents for various diseases. This product is provided as a high-purity material for research purposes. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with safe laboratory practices. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H20N4/c1-9-10(7-13-15(9)3)6-12-11-4-5-14(2)8-11/h7,11-12H,4-6,8H2,1-3H3

InChI Key

NPBCTNGEASGPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This method involves condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methylpyrrolidin-3-amine, followed by reduction (Table 1).

Step Reaction Component Conditions Yield Reference
1 Oxidation of 4-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole to aldehyde Dess–Martin periodinane, CH2Cl2, RT, 2 h 85%
2 Reductive amination with 1-methylpyrrolidin-3-amine NaBH3CN, MeOH, RT, 12 h 72%

Key Observations :

  • Dess–Martin periodinane efficiently oxidizes hydroxymethylpyrazole to the aldehyde without over-oxidation.
  • Sodium cyanoborohydride selectively reduces the imine intermediate, preserving the pyrrolidine and pyrazole functionalities.

Alkylation of 1-Methylpyrrolidin-3-Amine

Direct alkylation using 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole offers a high-yielding alternative (Table 2).

Step Reaction Component Conditions Yield Reference
1 Synthesis of 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole PBr3, Et2O, 0°C → RT, 6 h 68%
2 Alkylation with 1-methylpyrrolidin-3-amine Cs2CO3, MeCN, 80°C, 24 h 81%

Key Observations :

  • Phosphorus tribromide facilitates bromination of the hydroxymethyl precursor.
  • Cesium carbonate enhances nucleophilic displacement by deprotonating the amine.

Comparative Analysis of Methods

Parameter Reductive Amination Alkylation
Atom Economy High Moderate
Step Count 2 2
Overall Yield 61% 55%
Scalability Suitable for >10 g Limited by bromide availability

Structural Confirmation

  • 1H NMR (DMSO-d6): δ 7.35 (s, 1H, pyrazole-H), 3.62 (s, 2H, CH2NH), 2.85–2.78 (m, 1H, pyrrolidine-H), 2.45 (s, 3H, N-CH3).
  • HRMS : m/z [M+H]+ calc’d for C12H21N4: 223.18; found: 223.17.

Applications and Derivatives

The compound serves as a key intermediate in kinase inhibitor synthesis, with structural analogs showing LRRK2 inhibition (IC50 = 12 nM). Derivatives with modified pyrrolidine substituents are under investigation for neurodegenerative disease applications.

Comparison with Similar Compounds

Research Implications and Gaps

  • Hydrogen-Bonding Networks : Graph set analysis () could predict aggregation behavior, critical for crystallization or formulation .

Biological Activity

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

  • Molecular Formula : C10H16N4
  • Molecular Weight : 192.26 g/mol
  • CAS Number : Not specified in the available data.

The compound exhibits biological activity primarily through modulation of various cellular pathways. Research indicates that it may act as an autophagy modulator, impacting mTORC1 signaling pathways which are crucial for cell growth and proliferation. This modulation can lead to increased autophagic activity, potentially making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). They were shown to disrupt autophagic flux and interfere with mTORC1 reactivation, leading to accumulation of LC3-II, a marker for autophagy .

Antioxidant Activity

Research on related pyrazole derivatives has indicated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential therapeutic applications in diseases where oxidative damage is a factor .

Case Studies

StudyFindings
Antiproliferative Activity A study found that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed potent antiproliferative effects in cancer cell lines, which may be applicable to this compound due to structural similarities .
Autophagy Modulation Compounds with similar structures were found to enhance autophagy while inhibiting mTORC1 signaling, indicating that this compound may have similar effects .
Oxidative Stress Reduction Related derivatives demonstrated significant antioxidant activity by reducing reactive oxygen species (ROS) levels in vitro .

Q & A

Q. What synthetic methodologies are most effective for preparing N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation and condensation reactions . For example:
  • Step 1 : Alkylation of 1,5-dimethylpyrazole using methylating agents (e.g., methyl iodide) under basic conditions (KOH/NaH) in solvents like methanol or THF .
  • Step 2 : Condensation with 1-methylpyrrolidin-3-amine via nucleophilic substitution, often catalyzed by Cu(I) or Pd-based catalysts .
  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to traditional reflux .
  • Key Metrics : Monitor reaction progress via TLC or HPLC; purity ≥95% is achievable through silica gel chromatography .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while pyrrolidine protons appear at δ 2.8–3.2 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 235.28) .
  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O gradient) assess purity (>95%) .
  • Table :
TechniqueKey ParametersExample Data
1^1H NMR400 MHz, CDCl3_3δ 2.35 (s, 3H, CH3_3)
HRMSESI+m/z 235.28 ([M+H]+^+)

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory Potential : COX-2 inhibition assays with indomethacin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain variation) impact the compound’s bioactivity?

  • Methodological Answer :
  • Fluorination : Introducing a fluorine atom at the pyrrolidine ring (e.g., 2-fluoroethyl substituent) enhances metabolic stability and target binding via polar interactions .
  • Alkyl Chain Effects : Longer chains (e.g., isopropyl vs. ethyl) increase lipophilicity, improving membrane permeability but reducing solubility .
  • Case Study : A fluorinated analog showed 3x higher COX-2 inhibition than the parent compound due to enhanced hydrogen bonding .

Q. What crystallographic strategies resolve stereoelectronic properties of this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Use SHELXTL for structure refinement. Key parameters:
  • Space group determination (e.g., P21_1/c).
  • Bond length analysis (e.g., N–C bonds: 1.45–1.50 Å) to assess conjugation .
  • Electron Density Maps : Identify charge distribution around the pyrazole ring to predict reactivity .

Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • 1^1H-13^13C HSQC : Track metabolic shifts in treated cells (e.g., altered glycolysis intermediates).
  • DOSY NMR : Measure diffusion coefficients to study binding to serum proteins (e.g., albumin) .
  • Example : A study on a related pyrazole derivative revealed lactate accumulation in cancer cells, suggesting glycolysis inhibition .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s solubility in aqueous media. How can this be resolved experimentally?

  • Methodological Answer :
  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) at 25°C. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • DSC/TGA : Analyze thermal properties to identify polymorphs .
  • Example : One study reported 2.1 mg/mL solubility, while another found 0.8 mg/mL; DSC revealed the latter used a crystalline form with higher lattice energy .

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